molecular formula C9H10BrF B7961275 2-Bromo-4-fluoro-1-isopropylbenzene

2-Bromo-4-fluoro-1-isopropylbenzene

Cat. No.: B7961275
M. Wt: 217.08 g/mol
InChI Key: KEZTVBRNTZBMLQ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-isopropylbenzene is an organic compound with the molecular formula C9H10BrF. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and isopropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-1-isopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-fluoro-1-isopropylbenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoro-1-isopropylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the desired substituents .

Scientific Research Applications

2-Bromo-4-fluoro-1-isopropylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1-isopropylbenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. These intermediates undergo further transformations to yield the final products. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved .

Comparison with Similar Compounds

  • 2-Bromo-1-fluoro-4-isopropylbenzene
  • 2-Bromo-4-fluoro-1-iodobenzene

Comparison: 2-Bromo-4-fluoro-1-isopropylbenzene is unique due to the presence of both bromine and fluorine substituents on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications .

Properties

IUPAC Name

2-bromo-4-fluoro-1-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZTVBRNTZBMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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